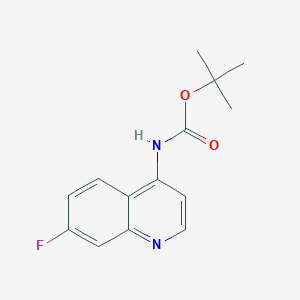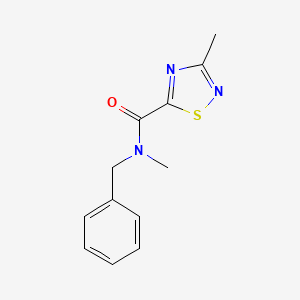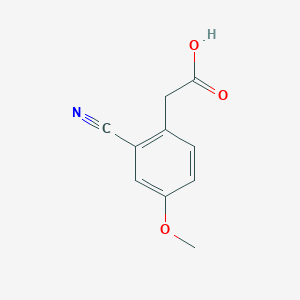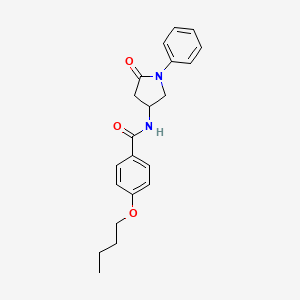![molecular formula C22H24N4O3S B2558227 Cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate CAS No. 2173556-69-7](/img/structure/B2558227.png)
Cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PK68 is a potent inhibitor of receptor-interacting kinase 1 (RIPK1). RIPK1 plays a crucial role in cell death pathways, including necroptosis, apoptosis, and inflammation. PK68 specifically targets RIPK1, making it a valuable compound for research in various fields.
Métodos De Preparación
Synthetic Routes:: PK68’s synthetic route involves several steps. While the exact details are proprietary, it typically starts from commercially available starting materials. Researchers use organic synthesis techniques to assemble the compound.
Reaction Conditions:: The specific reaction conditions for PK68 synthesis are not publicly disclosed. researchers likely employ standard organic chemistry methods, such as coupling reactions, cyclizations, and protecting group manipulations.
Industrial Production:: PK68 is not widely produced industrially due to its specialized use in research. if scaled up, similar synthetic routes would apply.
Análisis De Reacciones Químicas
Types of Reactions:: PK68 undergoes various chemical reactions, including:
Oxidation: PK68 may be oxidized under specific conditions.
Reduction: Reduction reactions can modify PK68’s structure.
Substitution: PK68 can participate in substitution reactions, replacing functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
Major Products:: The major products depend on the specific reaction. PK68 derivatives with altered functional groups may result.
Aplicaciones Científicas De Investigación
PK68’s applications span multiple disciplines:
Chemistry: Researchers study PK68’s reactivity, stability, and potential modifications.
Biology: PK68’s impact on cell signaling, apoptosis, and necroptosis pathways.
Medicine: Investigating PK68’s therapeutic potential, especially in inflammatory disorders and cancer metastasis.
Industry: Although not directly used in industry, PK68 informs drug development and target validation.
Mecanismo De Acción
PK68’s mechanism involves RIPK1 inhibition. By blocking RIPK1 activity, PK68 prevents necroptosis and modulates inflammation. The molecular targets and pathways affected are intricate and context-dependent.
Comparación Con Compuestos Similares
PK68’s uniqueness lies in its specific RIPK1 inhibition. Similar compounds include:
Necrostatin-1: Another RIPK1 inhibitor.
GSK2983559: A related compound with distinct properties.
Remember that PK68’s full potential awaits further exploration through ongoing research. Its role in cell biology and disease pathways continues to captivate scientists worldwide
Propiedades
IUPAC Name |
cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCNWQYEKZTTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)
![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)




![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)


